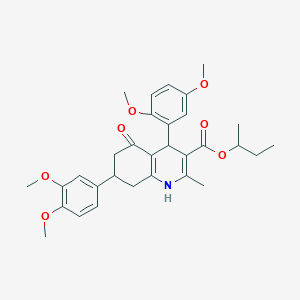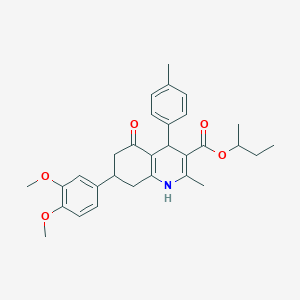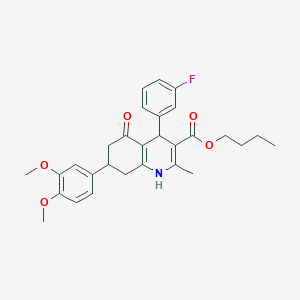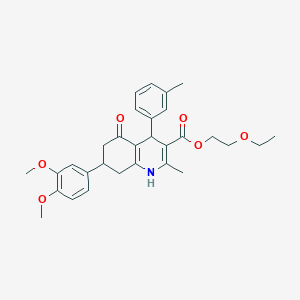
2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, dimethoxybenzene, and methylbenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group and has similar biological activities.
Flavonoids: Contain similar aromatic ring structures and exhibit a range of biological activities.
Uniqueness
2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its quinoline core structure.
Propiedades
Número CAS |
332929-20-1 |
|---|---|
Fórmula molecular |
C30H35NO6 |
Peso molecular |
505.6g/mol |
Nombre IUPAC |
2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO6/c1-6-36-12-13-37-30(33)27-19(3)31-23-15-22(20-10-11-25(34-4)26(17-20)35-5)16-24(32)29(23)28(27)21-9-7-8-18(2)14-21/h7-11,14,17,22,28,31H,6,12-13,15-16H2,1-5H3 |
Clave InChI |
KAPFFIGKABQADT-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
SMILES canónico |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-diethylphenyl)-2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B418789.png)
![N-(2,6-diethylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B418793.png)
![2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B418794.png)
![N-(2,3-dimethylphenyl)-2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B418796.png)
![N-(2,4-dimethylphenyl)-2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B418797.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B418799.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B418803.png)
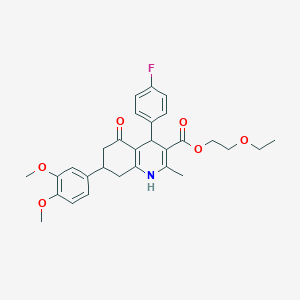
![Ethyl 4-({[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B418805.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B418807.png)

